molecular formula C16H12N2O B14162475 N-(naphthyl)picolinamide CAS No. 75358-95-1

N-(naphthyl)picolinamide

Katalognummer: B14162475
CAS-Nummer: 75358-95-1
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: UFUFHDCKBDXGLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(naphthyl)picolinamide is an organic compound that features a naphthyl group attached to a picolinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(naphthyl)picolinamide can be synthesized through the reaction of picolinamide with naphthylamine. One common method involves the use of a base such as sodium methoxide to facilitate the reaction. For example, the reaction of the cyclometalated chloro-bridged iridium(III) dimer with this compound in the presence of sodium methoxide yields a neutral heteroleptic monomer .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be necessary to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(naphthyl)picolinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically metal complexes, such as iridium and ruthenium complexes, which exhibit unique photophysical properties .

Wissenschaftliche Forschungsanwendungen

N-(naphthyl)picolinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(naphthyl)picolinamide primarily involves its ability to act as a ligand, coordinating with metal centers through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, leading to unique photophysical and catalytic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(naphthyl)picolinamide is unique due to the presence of the naphthyl group, which can influence the photophysical properties of its metal complexes. This makes it particularly interesting for applications in material science and coordination chemistry .

Eigenschaften

CAS-Nummer

75358-95-1

Molekularformel

C16H12N2O

Molekulargewicht

248.28 g/mol

IUPAC-Name

N-naphthalen-1-ylpyridine-2-carboxamide

InChI

InChI=1S/C16H12N2O/c19-16(15-9-3-4-11-17-15)18-14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,18,19)

InChI-Schlüssel

UFUFHDCKBDXGLB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.